
Methyl bromo(chloro)acetate
Übersicht
Beschreibung
Methyl bromo(chloro)acetate is a chemical compound with the molecular formula CHBrClO . It is an organic building block that has been used as a reactant in the preparation of isoquinolinone indole acetic acid derivatives as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases .
Synthesis Analysis
Methyl bromoacetate is an α-bromo ester. Reactions of the methyl bromoacetate with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) yield alkylated carbene complexes . It has been used in the synthesis of novel coumarins and was also employed in the synthesis of cis-cyclopropanes .Molecular Structure Analysis
The molecular structure of Methyl bromo(chloro)acetate is CHBrClO . The average mass is 187.420 Da and the monoisotopic mass is 185.908310 Da .Chemical Reactions Analysis
Methyl bromoacetate is an alkylating agent. It has been used to alkylate phenol and amino groups . Moreover, it can be used to make vitamins and pharmaceutical drugs. It is commonly used as a reagent in chemical modification of histidine . In addition, methyl bromoacetate also uses in the synthesis of coumarins and cis-cyclopropane .Physical And Chemical Properties Analysis
Methyl bromo(chloro)acetate has an average mass of 187.420 Da and a monoisotopic mass of 185.908310 Da .Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Novel Coumarins
Specific Scientific Field
Organic Chemistry
Summary of the Application
Methyl bromoacetate is used in the synthesis of novel coumarins . Coumarins are a class of organic compounds that are commonly found in the field of organic chemistry . They are pivotal components of many natural products and pharmaceuticals .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the sources. However, the general process involves the reaction of methyl bromoacetate with other organic compounds to form the coumarin structure .
Results or Outcomes
The outcome of this application is the creation of novel coumarins. These compounds have a wide range of uses, including their role as fluorescent probes, anticancer agents, and enzyme inhibitors .
Application 2: Synthesis of cis-Cyclopropanes
Summary of the Application
Methyl bromoacetate is also employed in the synthesis of cis-cyclopropanes . Cyclopropanes are a type of organic compound where three carbon atoms form a ring. The cis configuration refers to the relative orientation of functional groups in the molecule .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the sources. However, the general process involves the reaction of methyl bromoacetate with other organic compounds to form the cyclopropane structure .
Results or Outcomes
The outcome of this application is the creation of cis-cyclopropanes. These compounds have various applications in the field of organic chemistry .
Application 3: Synthesis of 3-(Bromoacetyl)coumarins
Summary of the Application
Methyl bromoacetate is used in the synthesis of 3-(bromoacetyl)coumarins . These compounds are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . They are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the sources. However, the general process involves the reaction of methyl bromoacetate with other organic compounds to form the 3-(bromoacetyl)coumarin structure .
Results or Outcomes
The outcome of this application is the creation of 3-(bromoacetyl)coumarins. These compounds have various applications in the field of organic chemistry .
Application 4: α-Bromination Reaction on Acetophenone Derivatives
Summary of the Application
Methyl bromoacetate is used in the α-bromination reaction on acetophenone derivatives . The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the sources. However, the general process involves the reaction of methyl bromoacetate with acetophenone derivatives to form the α-brominated products .
Results or Outcomes
The outcome of this application is the creation of α-brominated products derived from bromoacetophenone. These compounds have various applications in the field of organic chemistry .
Application 5: Synthesis of Polyfunctionalized Heterocyclic Systems
Summary of the Application
Methyl bromoacetate is used in the synthesis of polyfunctionalized heterocyclic systems . These compounds are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . They are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the sources. However, the general process involves the reaction of methyl bromoacetate with other organic compounds to form the polyfunctionalized heterocyclic systems .
Results or Outcomes
The outcome of this application is the creation of polyfunctionalized heterocyclic systems. These compounds have various applications in the field of organic chemistry .
Safety And Hazards
Methyl bromoacetate can be toxic by ingestion and inhalation. It can also irritate the skin and eyes . It is classified as a hazard by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with hazard statements including H301 - Toxic if swallowed, H314 - Causes severe skin burns and eye damage, and H317 - May cause an allergic skin reaction .
Eigenschaften
IUPAC Name |
methyl 2-bromo-2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO2/c1-7-3(6)2(4)5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBYPHGWXYLWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334139 | |
| Record name | Methyl bromochloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-2-chloroacetate | |
CAS RN |
20428-74-4 | |
| Record name | Methyl bromochloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20428-74-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



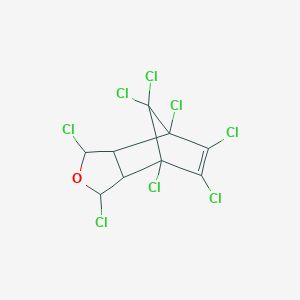
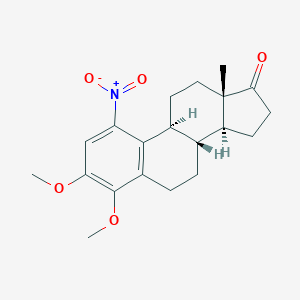
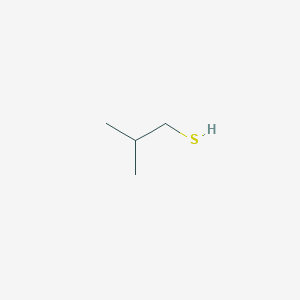
![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
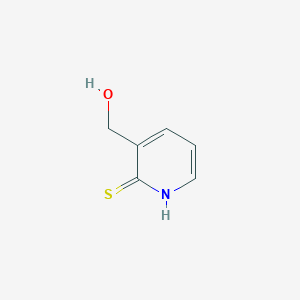
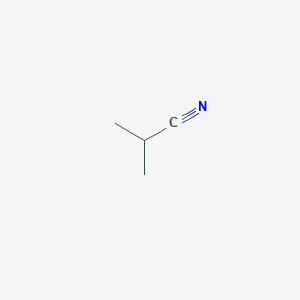
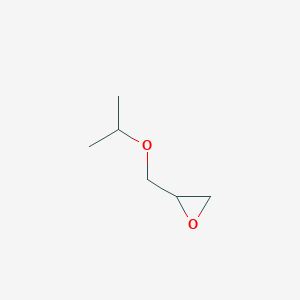
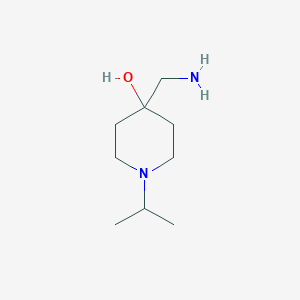
![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)
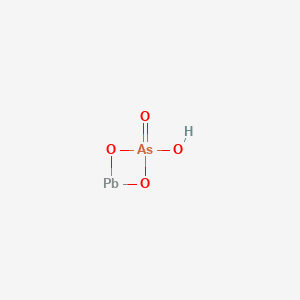
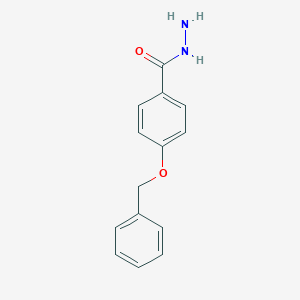
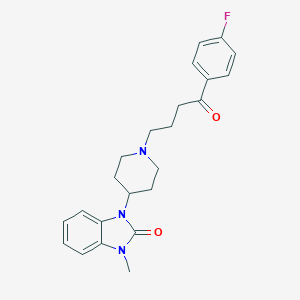
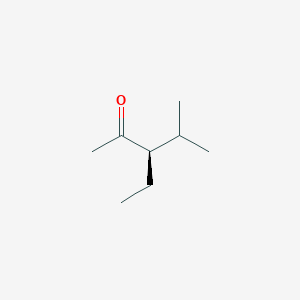
![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)